molecular formula C12H9N3O2S4 B11105013 N'-(2-oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)pyridine-4-carbohydrazide

N'-(2-oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)pyridine-4-carbohydrazide

Cat. No.: B11105013
M. Wt: 355.5 g/mol
InChI Key: XASXGXZKFYGBNG-UHFFFAOYSA-N
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Description

N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE is a complex organic compound with the molecular formula C12H9N3O2S4. It is characterized by its unique structure, which includes a dithiolo-dithiepin ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE typically involves the reaction of isonicotinohydrazide with a dithiolo-dithiepin derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.

    Medicine: Research is ongoing into its potential use as an antibacterial drug, especially for antibiotic-resistant infections.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit bacterial RNA polymerase, thereby preventing the synthesis of essential RNA molecules. This inhibition occurs through binding to the switch region of the enzyme, which is crucial for its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE is unique due to its dithiolo-dithiepin ring system, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H9N3O2S4

Molecular Weight

355.5 g/mol

IUPAC Name

N-[(2-oxo-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-ylidene)amino]pyridine-4-carboxamide

InChI

InChI=1S/C12H9N3O2S4/c16-9(7-1-3-13-4-2-7)15-14-8-5-18-10-11(19-6-8)21-12(17)20-10/h1-4H,5-6H2,(H,15,16)

InChI Key

XASXGXZKFYGBNG-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)C2=CC=NC=C2)CSC3=C(S1)SC(=O)S3

Origin of Product

United States

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